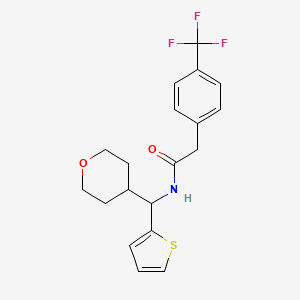

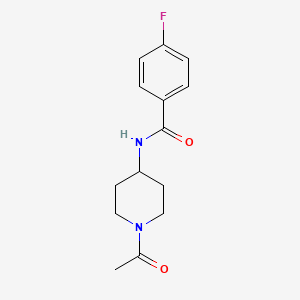

![molecular formula C13H14N2O B2693608 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797181-95-3](/img/structure/B2693608.png)

8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic compound . It also includes a bicyclic structure, which is a molecule that features two joined rings .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridine derivatives can undergo Schiff base condensation reactions with appropriate substrates under optimal conditions . Additionally, bicyclic compounds can be synthesized through various methods, including pericyclic reactions .Molecular Structure Analysis

The molecule likely has a complex structure due to the presence of the bicyclic and pyridine components. Pyridine is a six-membered ring with one nitrogen atom, and it’s often used in drug design and development . The bicyclic component could add complexity to the molecule’s 3D structure .Chemical Reactions Analysis

Pyridine and its derivatives can undergo various types of reactions, including nucleophilic substitution, electrophilic substitution, and N-protonation . Bicyclic compounds can also participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, pyridine derivatives are known for their solubility . Bicyclic compounds can have diverse properties depending on the specific structure and substituents .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research has led to the synthesis of conformationally rigid analogues of 2-amino-adipic acid containing the 8-azabicyclo[3.2.1]octane skeleton, demonstrating applications in constructing complex molecules for further chemical transformations (Kubyshkin et al., 2009).

- The asymmetric synthesis of 8-azabicyclo[3.2.1]oct-3-en-2-ones has been achieved through 1,3-dipolar cycloadditions, highlighting the stereochemical control in constructing bicyclic structures, which is essential for developing pharmaceutical compounds (Curtis et al., 2006).

Medicinal Chemistry and Natural Product Synthesis

- Catalytic asymmetric synthesis of 8-oxabicyclooctanes showcases the utility of these structures in natural product synthesis and the development of medicinally active compounds, providing versatile chiral building blocks for further manipulations (Witten & Jacobsen, 2014).

- A study on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor demonstrates the critical role of these bicyclic structures in the development of new therapeutic agents (Chen et al., 2010).

Material Science and Catalysis

- Efficient direct synthesis of tropidinyl titanium and zirconium complexes via allylic CH-activation of 8-methyl-8-azabicyclo[3.2.1]oct-2-ene (tropidine) has applications in material science and catalysis, demonstrating the role of these structures in the development of new catalytic systems (Tamm et al., 2007).

Chemical Transformations and Methodologies

- Lewis acid-catalyzed formal [3+2] cycloaddition of donor-acceptor cyclopropanes and 1-Azadienes for synthesizing pharmaceutically relevant azabicyclo[3.2.1]octane, underscores the versatility of these structures in synthesizing complex molecules with multiple stereocenters, which are crucial for pharmaceutical applications (Verma & Banerjee, 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13(10-6-8-14-9-7-10)15-11-2-1-3-12(15)5-4-11/h1-2,6-9,11-12H,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEVBYAVCAQPIJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate](/img/structure/B2693528.png)

![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2693531.png)

![3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2693532.png)

![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2693534.png)

![4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B2693535.png)

![Bicyclo[4.1.0]heptan-2-ylmethanamine](/img/structure/B2693541.png)

![{4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2693542.png)

![N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2693543.png)